molecular formula C18H12N2O4 B2556420 8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-78-1

8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2556420
CAS No.: 931717-78-1
M. Wt: 320.304
InChI Key: HGUPMCDAQCZVKG-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. The structure features a hydroxyl group at position 8 and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3 (Figure 1). Coumarins are widely studied for their biological activities, including anti-inflammatory, anticoagulant, and anticancer properties .

Properties

IUPAC Name

8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-10-5-7-11(8-6-10)16-19-17(24-20-16)13-9-12-3-2-4-14(21)15(12)23-18(13)22/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUPMCDAQCZVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to a class of compounds known as hydroxycoumarins, which are recognized for their diverse biological activities. This particular compound features a chroman-2-one core with a hydroxyl group at the 8th position and an oxadiazole ring at the 3rd position, making it a subject of interest for various pharmacological studies.

Chemical Structure

The chemical structure can be represented as follows:

C17H14N4O3\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure consists of:

  • A chroman-2-one backbone.
  • A hydroxyl group (–OH) at position 8.
  • A 1,2,4-oxadiazole ring linked to the chroman core.

Anticancer Activity

Compounds containing oxadiazole moieties have been extensively studied for their anticancer activities. The incorporation of the oxadiazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. In particular, derivatives of oxadiazoles have demonstrated mechanisms targeting multiple cancer-related enzymes and pathways, including thymidylate synthase and histone deacetylases (HDAC) .

Antioxidant Activity

The presence of hydroxyl groups in coumarins is often associated with antioxidant properties. Hydroxycoumarins have been reported to scavenge free radicals and reduce oxidative stress in cellular systems. This suggests that this compound may also exhibit similar antioxidant activity.

Case Studies and Experimental Data

While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activities:

  • Anticancer Studies : A review highlighted that 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell lines through various mechanisms . These findings suggest that the oxadiazole component in our compound could similarly contribute to anticancer effects.
  • Antioxidant Activity : Hydroxycoumarins are well-documented for their antioxidant capabilities. For instance, studies have shown that these compounds can effectively reduce oxidative damage in vitro .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Coumarin DerivativeHydroxycoumarinAntimicrobial
1,3,4-OxadiazoleOxadiazoleAnticancer (HDAC inhibition)
HydroxycoumarinHydroxycoumarinAntioxidant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Coumarin Substituents

E594-0089: 7-(Diethylamino)-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-One
  • Key Differences: A diethylamino group replaces the hydroxyl group at position 7 (vs. position 8 in the target compound).
M177-0379: 2-Benzyl-8-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
  • Key Differences :
    • The coumarin core is replaced with a triazolopyridine scaffold.
    • The benzyl group at position 2 introduces steric bulk, which may alter target selectivity .
4-[(4-Hydroxymethyl-1H-1,2,3-Triazol-1-yl)Methyl]-6,8-Dimethyl-2H-Chromen-2-One
  • Key Differences :
    • A triazole ring replaces the oxadiazole moiety.
    • Hydroxymethyl and methyl groups at positions 4 and 6/8 modify solubility and hydrogen-bonding capacity .

Analogues with Varied Oxadiazole Substituents

2-[5-Fluoro-2-[[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methylamino]-Phenoxy]-Ethanol
  • Key Differences: The oxadiazole is attached to a phenoxy-ethanol backbone instead of coumarin. A fluorine atom at position 5 enhances metabolic stability .

Dihydrochromenone Derivatives

2-(1,2,4-Oxadiazol-5-yl)-2,3-Dihydro-4H-Chromen-4-Ones
  • Key Differences :
    • The chromen-2-one core is reduced to dihydro-4H-chromen-4-one.
    • This saturation alters planarity, affecting π-π stacking interactions with biological targets .

Comparative Analysis Table

Compound Name Core Structure Position 8 Substituent Oxadiazole Substituent Key Properties/Applications
Target Compound 2H-Chromen-2-one Hydroxyl 4-Methylphenyl Potential anticancer/anti-inflammatory
E594-0089 2H-Chromen-2-one None (Diethylamino at 7) 4-Methylphenyl Pharmacological screening
M177-0379 Triazolopyridine None (Oxadiazole at 8) 4-Methylphenyl Undisclosed target modulation
2-(1,2,4-Oxadiazol-5-yl)-2,3-Dihydro-4H-Chromen-4-One Dihydrochromenone N/A None (Direct attachment) Rigid scaffold for drug design

Research Findings and Implications

  • Synthetic Methods: The target compound can be synthesized via cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes, a method validated for analogous oxadiazole-dihydrochromenones .
  • Biological Activity : The hydroxyl group at position 8 may confer antioxidant properties, while the 4-methylphenyl-oxadiazole group enhances interactions with hydrophobic enzyme pockets, as seen in coumarin-based therapeutics .

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